molecular formula C7H3BrFNO B1415534 3-Bromo-2-fluoro-5-hydroxybenzonitrile CAS No. 1804908-32-4

3-Bromo-2-fluoro-5-hydroxybenzonitrile

Cat. No.: B1415534
CAS No.: 1804908-32-4
M. Wt: 216.01 g/mol
InChI Key: HDUZQQATLIXPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-5-hydroxybenzonitrile is a chemical compound that has garnered significant attention due to its unique physical, chemical, and biological properties. It is widely used in scientific experiments and has potential implications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-hydroxybenzonitrile typically involves the bromination and fluorination of hydroxybenzonitrile derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution on the benzene ring. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones or reduced to form corresponding alcohols.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form biaryl or diaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

3-Bromo-2-fluoro-5-hydroxybenzonitrile is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-5-hydroxybenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine and fluorine atoms can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

  • 3-Bromo-5-fluoro-2-hydroxybenzonitrile
  • 5-Bromo-2-fluorobenzonitrile
  • 3-Bromo-4-fluoro-2-hydroxybenzonitrile

Comparison: 3-Bromo-2-fluoro-5-hydroxybenzonitrile is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the hydroxyl group at the 5-position enhances its solubility and potential for hydrogen bonding, making it more versatile in biochemical applications .

Properties

IUPAC Name

3-bromo-2-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUZQQATLIXPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluoro-5-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluoro-5-hydroxybenzonitrile
Reactant of Route 3
3-Bromo-2-fluoro-5-hydroxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-fluoro-5-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-fluoro-5-hydroxybenzonitrile
Reactant of Route 6
3-Bromo-2-fluoro-5-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.